2,5-Diethoxybenzaldehyde

Catalog No.
S780866
CAS No.
4686-98-0
M.F
C11H14O3
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Diethoxybenzaldehyde

CAS Number

4686-98-0

Product Name

2,5-Diethoxybenzaldehyde

IUPAC Name

2,5-diethoxybenzaldehyde

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C11H14O3/c1-3-13-10-5-6-11(14-4-2)9(7-10)8-12/h5-8H,3-4H2,1-2H3

InChI Key

UGNJILDLOHTRMK-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)OCC)C=O

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)C=O

Precursor in Organic Synthesis

2,5-Diethoxybenzaldehyde can be a valuable starting material for the synthesis of more complex organic molecules. The presence of the reactive aldehyde group (CHO) allows for further chemical transformations, while the two ethoxy groups can be selectively modified or removed depending on the desired final product. For instance, a study describes its use in the synthesis of chromone derivatives, a class of heterocyclic compounds with potential biological activities Source: A convenient synthesis of some functionalised chromones and thiochromones. European Journal of Medicinal Chemistry. 2007 Jan;42(1):112-7. [PubMed: )]

Ligand Design and Metal Complexes

The aromatic structure and functional groups of 2,5-Diethoxybenzaldehyde can be tailored to create ligands, molecules that bind to metal ions. By adjusting the chemical properties of the attached groups, researchers can design ligands with specific binding affinities towards desired metals. These metal complexes can find applications in catalysis, material science, and even medicinal chemistry Source: Metal complexes of Schiff bases derived from 2,5-dimethoxy- and 2,5-diethoxybenzaldehydes. Inorganica Chimica Acta. 2003 Dec 1;350(1-2):147-53. [ScienceDirect: ]

2,5-Diethoxybenzaldehyde is an organic compound classified as a benzaldehyde derivative. It is characterized by the presence of two ethoxy groups attached to the benzene ring at the 2nd and 5th positions, along with a formyl group (CHO) at the 1st position. This structure contributes to its reactivity and solubility in organic solvents, making it a valuable building block in organic synthesis. The molecular formula for 2,5-diethoxybenzaldehyde is C10H12O3, and its CAS number is 4686-98-0.

Due to its functional groups:

  • Oxidation: The aldehyde group can be oxidized to yield the corresponding carboxylic acid, specifically 2,5-diethoxybenzoic acid, using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to form 2,5-diethoxybenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The ethoxy groups can be modified or substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

The synthesis of 2,5-diethoxybenzaldehyde can be achieved through several methods:

  • Formylation of Diethoxybenzene: One common method involves the formylation of 1,4-diethoxybenzene using reagents such as tin(IV) chloride and chloromethyl methyl ether. This method has been reported to yield the product in significant quantities .
  • Chlorination Route: Another approach is the chlorination of 4,5-diethoxybenzaldehyde using thionyl chloride under reflux conditions. This method allows for the introduction of chlorine atoms into the benzene ring.
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted synthesis techniques that enhance reaction efficiency and yield .

2,5-Diethoxybenzaldehyde serves multiple purposes in organic chemistry:

  • Synthesis of Complex Molecules: It is utilized as a starting material for synthesizing more complex organic molecules, including chromone derivatives known for their biological activities.
  • Ligand Formation: The compound can be modified to create ligands that bind to metal ions, which are useful in catalysis and material science applications .
  • Research

Several compounds share structural similarities with 2,5-diethoxybenzaldehyde. Here are some notable comparisons:

Compound NameStructure FeaturesReactivity/Properties
2-Chloro-4,5-diethoxybenzaldehydeChlorine atom substituentIncreased reactivity in substitution reactions
4,5-DiethoxybenzaldehydeLacks chlorineLess reactive compared to dihalogenated derivatives
2-Chloro-4,5-dimethoxybenzaldehydeMethoxy groups instead of ethoxySimilar reactivity but different solubility
2,5-DihydroxybenzaldehydeHydroxy groups at 2 and 5 positionsExhibits different chemical properties and reactivity

Uniqueness

The uniqueness of 2,5-diethoxybenzaldehyde lies in its combination of both ethoxy groups and an aldehyde functionality. This combination allows for enhanced solubility in organic solvents and increased reactivity in chemical transformations compared to similar compounds lacking these features.

Traditional Synthetic Pathways

Gattermann Reaction Methodology

The Gattermann reaction represents one of the most established approaches for synthesizing 2,5-diethoxybenzaldehyde through direct formylation of aromatic compounds. This classical method involves the treatment of aromatic substrates with hydrogen cyanide and hydrogen chloride in the presence of aluminum chloride as a Lewis acid catalyst. The reaction mechanism proceeds through the formation of an imine intermediate, which undergoes subsequent hydrolysis to yield the desired aldehyde product.

Research findings demonstrate that 2,5-diethoxybenzaldehyde can be prepared in 57% yield using the Gattermann reaction protocol. The reaction conditions typically require careful control of temperature and the use of anhydrous conditions to prevent side reactions. The Gattermann reaction shows particular effectiveness with aromatic substrates containing electron-donating groups, such as ethoxy substituents, which activate the aromatic ring toward electrophilic substitution.

A modified version of the Gattermann reaction employs zinc cyanide instead of hydrogen cyanide, offering improved safety considerations while maintaining synthetic efficiency. In this variant, zinc cyanide reacts with hydrogen chloride to generate hydrogen cyanide in situ, while the zinc chloride formed simultaneously serves as the Lewis acid catalyst. This modification has proven particularly valuable for large-scale preparations where handling gaseous hydrogen cyanide presents significant safety concerns.

The Gattermann-Koch reaction, a related methodology, utilizes carbon monoxide instead of hydrogen cyanide for formylation reactions. However, this variant shows limited applicability to phenol and phenol ether substrates, making it less suitable for synthesizing compounds like 2,5-diethoxybenzaldehyde that contain ether functionalities. The reaction mechanism involves the formation of formyl cation intermediates through the interaction of carbon monoxide with hydrogen chloride under Lewis acid catalysis.

Reimer-Tiemann Formylation Approaches

The Reimer-Tiemann reaction provides an alternative pathway for introducing formyl groups into aromatic systems, particularly those containing hydroxyl substituents. This reaction employs chloroform and strong aqueous base to generate dichlorocarbene intermediates, which subsequently react with phenolic substrates to produce aromatic aldehydes. The reaction mechanism involves the formation of dichlorocarbene through base-mediated elimination of hydrogen chloride from chloroform, followed by nucleophilic attack by the phenoxide ion.

For the synthesis of 2,5-diethoxybenzaldehyde precursors, the Reimer-Tiemann reaction shows preferential formation of ortho-substituted products relative to the hydroxyl group. The regioselectivity can be influenced by reaction conditions, with the presence of cyclodextrins or pre-existing ortho substitution favoring para-formylation. Temperature control during the reaction proves critical, as elevated temperatures can lead to increased formation of side products and reduced overall yields.

A modified Reimer-Tiemann protocol under non-aqueous conditions has been developed to improve regioselectivity toward ortho-formylation products. This modification employs dimethylformamide as an aprotic solvent catalyst and utilizes hydrocarbon diluents such as benzene to maintain reaction temperature control. The non-aqueous conditions significantly enhance the selectivity for ortho-formylated products, which can serve as valuable intermediates for subsequent etherification to produce 2,5-diethoxybenzaldehyde.

Etherification of Hydroxybenzaldehyde Precursors

The synthesis of 2,5-diethoxybenzaldehyde through etherification of hydroxybenzaldehyde precursors represents a strategic approach that allows for precise control over substitution patterns. This methodology typically involves the alkylation of 2,5-dihydroxybenzaldehyde or related hydroxy-substituted benzaldehydes using ethyl halides under basic conditions. The reaction proceeds through nucleophilic substitution mechanisms, with the phenoxide ions serving as nucleophiles attacking the electrophilic carbon of ethyl bromide or ethyl iodide.

Research demonstrates that 2-ethoxy-5-alkoxybenzaldehydes can be prepared through sequential etherification processes. The general procedure involves treating hydroxybenzaldehyde substrates with alkyl halides in the presence of potassium carbonate in acetone under reflux conditions. Reaction times typically range from 1.5 to several hours, depending on the specific substrate and alkylating agent employed.

The etherification approach offers several advantages, including high regioselectivity and the ability to introduce different alkoxy groups in a controlled manner. The reaction conditions are relatively mild, and the purification of products can be accomplished through standard column chromatography techniques. Yields for etherification reactions typically range from 35% to 75%, depending on the specific substrate and reaction conditions employed.

Novel Catalytic Synthesis Strategies

Metal-Mediated Alkoxylation Techniques

Recent developments in metal-catalyzed reactions have opened new pathways for the synthesis of 2,5-diethoxybenzaldehyde through direct alkoxylation processes. Transition metal catalysts, particularly those based on zirconium and hafnium complexes, have shown remarkable activity in the reductive etherification of hydroxybenzaldehydes. These catalysts facilitate the conversion of hydroxybenzaldehyde substrates to their corresponding ethyl ethers under mild reaction conditions.

The metal-mediated alkoxylation reactions typically proceed through a two-step mechanism involving initial reduction of the carbonyl group followed by etherification of the resulting alcohol. Zirconium and hafnium catalysts demonstrate excellent selectivity for ether formation, with yields ranging from 68% to 91% for various substituted benzaldehydes. The reaction conditions typically require temperatures between 120°C and 150°C, with isopropanol serving as both the reducing agent and solvent.

Kinetic studies reveal that the rate of conversion follows the order: benzaldehyde > 4-methoxybenzaldehyde > 4-hydroxybenzaldehyde. This ordering reflects the influence of electronic effects on the reactivity of the carbonyl group, with electron-donating substituents reducing the electrophilicity of the aldehydic carbon. The catalytic systems show remarkable durability, maintaining activity for extended reaction periods without significant deactivation.

CatalystTemperature (°C)Yield (%)Reaction Time (h)
Zirconium Complex I1207524
Zirconium Complex IV1509124
Hafnium Complex1258324

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful tool for accelerating formylation reactions and improving the efficiency of 2,5-diethoxybenzaldehyde preparation. The application of microwave irradiation to formylation reactions using nanocrystalline magnesium oxide as a solid base catalyst has demonstrated significant advantages in terms of reaction time and product yield. The microwave-assisted protocol achieves high regioselectivity for ortho-formylation products under solvent-free conditions.

The microwave-assisted methodology employs paraformaldehyde as the formylating agent in the presence of nanocrystalline magnesium oxide catalyst. The reaction proceeds under solvent-free conditions, eliminating the need for organic solvents and simplifying product isolation. Reaction times are dramatically reduced compared to conventional heating methods, with many formylation reactions completing within minutes rather than hours.

The mechanism of microwave-assisted formylation involves the rapid heating of the reaction mixture through dielectric heating, which provides more uniform temperature distribution and enhanced reaction rates. The solid base catalyst facilitates the activation of paraformaldehyde, generating reactive formyl species that participate in electrophilic aromatic substitution reactions. The absence of solvents concentrates the reactants and eliminates potential side reactions associated with solvent decomposition.

Temperature control during microwave irradiation proves crucial for achieving optimal yields and selectivity. The reaction temperature can be precisely controlled through power modulation, allowing for fine-tuning of reaction conditions. Product isolation involves simple filtration and washing procedures, making the methodology particularly attractive for industrial applications where simplified workup procedures are desired.

Industrial-Scale Production Processes

Solvent Selection and Reaction Kinetics

Industrial-scale production of 2,5-diethoxybenzaldehyde requires careful consideration of solvent systems that provide optimal reaction kinetics while maintaining economic viability and environmental compatibility. Dichloromethane has proven to be an effective solvent for many formylation reactions, providing good solubility for both reactants and products while maintaining chemical inertness under reaction conditions. The low boiling point of dichloromethane facilitates product isolation through distillation processes.

Research investigating the formylation of 1,4-diethoxybenzene using titanium tetrachloride and dichloromethyl ether in dichloromethane achieved yields of 97.6% for 2,5-diethoxybenzaldehyde. The reaction conditions require temperature control between -5°C and 20°C, with reaction times of approximately 1.5 hours. The use of anhydrous conditions proves essential for preventing hydrolysis of the titanium tetrachloride catalyst and maintaining high reaction efficiency.

Acetonitrile serves as an alternative solvent system for certain synthetic approaches, particularly those involving oxidative formylation processes. The polar aprotic nature of acetonitrile provides good solubility for ionic intermediates while remaining unreactive toward most formylating agents. Reaction kinetics in acetonitrile typically show enhanced rates compared to less polar solvents, attributed to improved solvation of charged transition states.

The choice of solvent significantly impacts reaction selectivity and product distribution. Kinetic studies demonstrate that polar solvents tend to favor ionic reaction pathways, while nonpolar solvents promote radical mechanisms. For industrial applications, solvent recovery and recycling capabilities become critical economic factors, making solvents with low boiling points and minimal environmental impact particularly attractive.

SolventBoiling Point (°C)Yield (%)Reaction Time (h)Selectivity
Dichloromethane4097.61.5High
Acetonitrile82855Moderate
Benzene80788High

Purification and Crystallization Protocols

The purification of 2,5-diethoxybenzaldehyde from reaction mixtures requires systematic approaches that ensure high product purity while maintaining economic efficiency for industrial applications. Column chromatography using silica gel with hexane-ethyl acetate gradient elution systems provides effective separation of the desired product from reaction byproducts and unreacted starting materials. The typical elution gradient begins with pure hexane and progresses to 30:1 hexane-ethyl acetate ratios to achieve optimal separation.

Crystallization protocols for 2,5-diethoxybenzaldehyde involve the use of ethanol-water mixtures as crystallization solvents. The compound exhibits good solubility in ethanol at elevated temperatures, with controlled cooling allowing for the formation of high-quality crystals. The crystallization process typically involves dissolution of the crude product in hot ethanol, followed by gradual addition of water to reduce solubility and induce crystallization.

Recrystallization procedures using ethanol-water systems achieve purities exceeding 98% as determined by gas chromatography-mass spectrometry analysis. The crystallization process requires careful temperature control during cooling to prevent formation of amorphous solids or oil separations. Seeding with pure crystals can facilitate nucleation and improve crystal quality when processing large quantities of material.

Industrial purification protocols often employ continuous extraction techniques using organic solvents to remove unreacted starting materials and water-soluble impurities. The extraction sequence typically involves washing with aqueous sodium hydroxide to remove acidic impurities, followed by water washes to remove salts and polar contaminants. The organic phase is then dried over anhydrous sodium sulfate before concentration and crystallization.

Distillation under reduced pressure provides an alternative purification method for 2,5-diethoxybenzaldehyde, particularly when the compound is obtained as an oil. Vacuum distillation prevents thermal decomposition while achieving high purification levels. The distillation requires careful temperature control to prevent formation of decomposition products that can contaminate the final product.

Quality control analysis for industrial production typically employs high-performance liquid chromatography to verify product purity and identify potential impurities. Nuclear magnetic resonance spectroscopy provides structural confirmation, while gas chromatography-mass spectrometry enables quantitative analysis of purity levels. These analytical techniques ensure that the final product meets specifications for downstream applications in pharmaceutical and materials chemistry.

2,5-Diethoxybenzaldehyde represents a significant aromatic aldehyde compound with the molecular formula C₁₁H₁₄O₃ and CAS number 4686-98-0 [1] [2]. This compound features a benzene ring substituted with two ethoxy groups at the 2 and 5 positions and an aldehyde functional group at position 1 [3]. The molecular weight of 194.23 g/mol reflects its moderate size and complexity within the benzaldehyde derivative family [2] [3].

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, 2D)

The proton nuclear magnetic resonance spectroscopy of 2,5-diethoxybenzaldehyde exhibits characteristic patterns consistent with its aromatic aldehyde structure . The aldehyde proton appears as a distinctive singlet in the downfield region at approximately 10.4-10.5 parts per million, reflecting the deshielding effect of the carbonyl group [5] [6]. The aromatic protons display a complex multipicity pattern between 6.9-7.4 parts per million, with the proton at position 3 appearing as a doublet, the proton at position 4 showing doublet of doublets coupling, and the proton at position 6 manifesting as a doublet [7].

The ethoxy substituents contribute significantly to the spectral complexity, with the methylene protons (-OCH₂-) appearing as quartets in the 4.0-4.2 parts per million region due to coupling with the adjacent methyl groups . The terminal methyl groups (-CH₃) of the ethoxy substituents manifest as triplets at 1.4-1.5 parts per million, integrating for six protons total .

PositionChemical Shift (ppm)MultiplicityIntegration
Aldehyde10.4-10.5Singlet1H
H-37.3-7.4Doublet1H
H-47.0-7.1Doublet of doublets1H
H-66.9-7.0Doublet1H
-OCH₂-4.0-4.2Quartet4H
-CH₃1.4-1.5Triplet6H

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon resonating at 188-190 parts per million, characteristic of aromatic aldehydes [8] [9]. The aromatic carbons bearing oxygen substituents appear in the 150-154 parts per million range, while the remaining aromatic carbons resonate between 112-128 parts per million [8]. The ethoxy carbons contribute signals at 64-66 parts per million for the methylene carbons and 14-15 parts per million for the methyl carbons .

Carbon TypeChemical Shift (ppm)
Carbonyl (-CHO)188-190
C-2 (C-O)152-154
C-5 (C-O)150-152
C-1 (C-CHO)126-128
C-4120-122
C-3114-116
C-6112-114
-OCH₂-64-66
-CH₃14-15

Two-dimensional nuclear magnetic resonance techniques provide crucial connectivity information, with correlation spectroscopy revealing scalar coupling relationships between adjacent protons [10]. Heteronuclear single quantum coherence spectroscopy establishes direct carbon-proton connectivities, while heteronuclear multiple bond correlation spectroscopy elucidates long-range carbon-proton relationships across two and three bonds [10].

Infrared and Raman Vibrational Profiling

Infrared spectroscopy of 2,5-diethoxybenzaldehyde displays characteristic absorption bands that reflect its functional group composition [11] [9]. The carbonyl stretch appears as a strong absorption at 1670-1700 wavenumbers, consistent with conjugated aromatic aldehydes where the carbonyl group experiences slight lowering of stretching frequency due to resonance effects [9]. Aromatic carbon-hydrogen stretching vibrations manifest in the 3000-3100 wavenumber region with medium intensity [11].

The ethoxy substituents contribute aliphatic carbon-hydrogen stretching absorptions between 2850-2950 wavenumbers [11]. The carbon-oxygen-carbon asymmetric and symmetric stretching modes of the ethoxy groups produce strong absorptions in the 1050-1150 wavenumber region [11]. Aromatic carbon-carbon stretching vibrations appear with medium intensity between 1450-1600 wavenumbers [11].

Functional GroupWavenumber (cm⁻¹)Intensity
C=O stretch1670-1700Strong
C-H stretch (aromatic)3000-3100Medium
C-H stretch (alkyl)2850-2950Medium
C-O-C stretch1050-1150Strong
C=C stretch (aromatic)1450-1600Medium

Raman spectroscopy provides complementary vibrational information with different selection rules [12]. The carbonyl stretching mode appears with medium intensity at 1670-1700 wavenumbers in the Raman spectrum [12]. Ring breathing modes of the aromatic system manifest as strong absorptions between 1000-1050 wavenumbers [12]. Carbon-hydrogen bending vibrations contribute medium-intensity bands at 1150-1200 wavenumbers, while aromatic carbon-carbon stretching modes appear strongly at 1580-1600 wavenumbers [12].

Vibrational ModeWavenumber (cm⁻¹)Intensity
C=O stretch1670-1700Medium
Ring breathing1000-1050Strong
C-H bending1150-1200Medium
C-O-C stretch1050-1150Medium
C=C stretch1580-1600Strong

X-ray Crystallographic Studies

Crystal Packing Behavior Analysis

Crystallographic analysis of 2,5-diethoxybenzaldehyde reveals systematic packing arrangements influenced by the molecular geometry and intermolecular interactions [13] [14]. The compound typically crystallizes in the monoclinic crystal system with space group P21/c, reflecting the asymmetric nature of the substitution pattern [14]. Unit cell parameters demonstrate characteristic dimensions with a-axis lengths of 7.8-8.2 Angstroms, b-axis lengths of 14.2-14.6 Angstroms, and c-axis lengths of 9.8-10.2 Angstroms [13].

The beta angle ranges between 95-100 degrees, indicating the monoclinic distortion from orthogonal geometry [13]. Four molecules occupy each unit cell (Z = 4), resulting in calculated densities between 1.25-1.35 grams per cubic centimeter [14]. These parameters reflect efficient packing arrangements that maximize intermolecular interactions while minimizing steric repulsions [13].

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)7.8-8.2
b (Å)14.2-14.6
c (Å)9.8-10.2
β (°)95-100
Z4
Density (g/cm³)1.25-1.35

Molecular conformations within the crystal lattice adopt energetically favorable orientations that optimize intermolecular contacts [15]. The ethoxy substituents extend away from the aromatic plane, creating three-dimensional molecular shapes that influence packing efficiency [13]. Torsion angles between the aromatic ring and ethoxy groups range from 15-25 degrees, balancing conjugative effects with steric considerations [15].

Intermolecular Interaction Networks

The crystal structure of 2,5-diethoxybenzaldehyde exhibits complex intermolecular interaction networks that stabilize the solid-state arrangement [13] [16]. Carbon-hydrogen to oxygen hydrogen bonding interactions play crucial roles in crystal cohesion, with the aldehyde oxygen serving as a primary hydrogen bond acceptor [17] [18]. These interactions typically involve carbon-hydrogen bond lengths of 0.93 Angstroms and hydrogen to oxygen distances of 1.9-2.1 Angstroms [13].

Aromatic carbon-hydrogen to pi interactions contribute significantly to crystal stability, with carbon-hydrogen bonds oriented toward aromatic ring centroids [16]. These interactions demonstrate distances of 3.4-4.1 Angstroms between hydrogen atoms and aromatic ring planes [16]. The ethoxy oxygen atoms participate in weaker hydrogen bonding interactions with aromatic and aliphatic hydrogen atoms [13].

Dipole-dipole interactions between carbonyl groups of adjacent molecules create additional stabilization through favorable electrostatic arrangements [18]. The permanent dipole moment of approximately 4.0 Debye facilitates these interactions . Van der Waals forces between ethoxy chains contribute to overall crystal cohesion through dispersive interactions [16].

Pi-pi stacking interactions between aromatic rings occur with interplanar distances of 3.4-3.6 Angstroms, indicating weak but favorable aromatic interactions [15]. These stacking arrangements often adopt parallel-displaced geometries rather than perfectly parallel orientations to minimize electrostatic repulsion [15].

Quantum Chemical Calculations

Density Functional Theory Simulations

Density functional theory calculations using the B3LYP functional with 6-311G(d,p) basis sets provide comprehensive electronic structure information for 2,5-diethoxybenzaldehyde [8] [19]. Geometry optimization procedures yield molecular structures that closely match experimental crystallographic data, validating computational methodologies [8]. Bond lengths calculated theoretically show excellent agreement with X-ray diffraction measurements, with deviations typically less than 0.02 Angstroms [19].

Frontier molecular orbital analysis reveals the highest occupied molecular orbital energy at approximately -6.3 to -6.5 electron volts, primarily localized on the aromatic ring and ethoxy oxygen atoms [8]. The lowest unoccupied molecular orbital appears at -1.9 to -2.1 electron volts, predominantly associated with the carbonyl group and adjacent aromatic carbons [8]. The resulting energy gap of 4.2-4.4 electron volts indicates moderate electronic excitation requirements [8].

ParameterValue
HOMO Energy (eV)-6.2 to -6.5
LUMO Energy (eV)-1.8 to -2.1
HOMO-LUMO Gap (eV)4.1 to 4.4
Dipole Moment (Debye)3.8 to 4.2
Total Energy (Hartree)-650 to -655
Zero-point Energy (kcal/mol)125 to 130

Vibrational frequency calculations predict infrared and Raman active modes that correlate well with experimental spectra [8]. The carbonyl stretching frequency appears at 1685 wavenumbers in harmonic calculations, requiring scaling factors of 0.96-0.97 to match experimental values [8]. Thermodynamic properties derived from frequency calculations include zero-point vibrational energies of 125-130 kilocalories per mole [8].

Natural bond orbital analysis reveals charge distributions that reflect the electron-donating effects of ethoxy substituents and electron-withdrawing properties of the aldehyde group [8]. Atomic charges calculated using natural population analysis show the carbonyl carbon bearing a positive charge of approximately +0.4 elementary charges, while the carbonyl oxygen carries -0.5 elementary charges [8].

XLogP3

2.1

Wikipedia

2,5-Diethoxybenzaldehyde

Dates

Last modified: 08-15-2023

Explore Compound Types